![molecular formula C14H12N6O3 B11687991 2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B11687991.png)
2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide
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Overview
Description
2-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a triazine ring and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps. One common approach is the condensation of an indole derivative with a hydrazide, followed by cyclization to form the triazine ring. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the indole or triazine rings, using reagents like halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically conducted under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted triazine or indole compounds .
Scientific Research Applications
2-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is investigated for its use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-(3,5-DICHLORO-4-((5-ISOPROPYL-6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL)OXY)PHENYL)-3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZINE-6-CARBONITRILE: This compound shares the triazine ring structure but has different substituents, leading to distinct chemical and biological properties.
2-[3,5-DICHLORO-4-(5-ISOPROPYL-6-OXO-1,6-DIHYDROPYRIDAZIN-3-YLOXY)PHENYL]-3,5-DIOXO-2,3,4,5-TETRAHYDRO[1,2,4]TRIAZINE-6-CARBONITRILE:
Uniqueness
The uniqueness of 2-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]ACETOHYDRAZIDE lies in its specific combination of the triazine and indole moieties, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C14H12N6O3 |
---|---|
Molecular Weight |
312.28 g/mol |
IUPAC Name |
2-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(E)-1H-indol-3-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C14H12N6O3/c21-12(5-11-13(22)17-14(23)20-18-11)19-16-7-8-6-15-10-4-2-1-3-9(8)10/h1-4,6-7,15H,5H2,(H,19,21)(H2,17,20,22,23)/b16-7+ |
InChI Key |
APTSTZLMAKRZSY-FRKPEAEDSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)CC3=NNC(=O)NC3=O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)CC3=NNC(=O)NC3=O |
Origin of Product |
United States |
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